Avibactam

Description

This compound is a non-β-lactam β-lactamase inhibitor that is available in combination with ceftazidime (Avycaz). This combination was approved by the FDA on February 25, 2015 for the treatment of complicated intra-abdominal infections in combination with metronidazole, and the treatment of complicated urinary tract infections, including pyelonephritis caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant gram-negative bacterial pathogens. As there is limited clinical safety and efficacy data, Avycaz should be reserved for patients over 18 years old who have limited or not alternative treatment options.

This compound is a beta Lactamase Inhibitor. The mechanism of action of this compound is as a beta Lactamase Inhibitor.

Structure

3D Structure

Properties

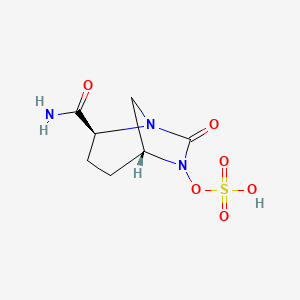

IUPAC Name |

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCUAPJVLWFHHB-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026066 |

Source

|

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192500-31-4, 396731-14-9 |

Source

|

| Record name | Avibactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AVE-1330A free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avibactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVIBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVE-1330A FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of Avibactam: A Technical Guide to a Landmark β-Lactamase Inhibitor

Introduction: A Paradigm Shift in Combating Bacterial Resistance

The relentless evolution of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, has posed a formidable challenge to modern medicine. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics ineffective. For decades, the primary strategy to counteract this was the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. However, the emergence of new, more potent β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitated a paradigm shift in inhibitor design. Avibactam (formerly known as NXL104 or AVE1330A) represents this breakthrough—a potent, non-β-lactam inhibitor with a novel mechanism of action and a broad spectrum of activity.[1][2] This guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: The Discovery Trajectory of this compound

The journey to this compound began with the recognition that traditional β-lactam-based inhibitors were becoming increasingly ineffective. The core innovation of this compound lies in its diazabicyclooctane (DBO) scaffold, a structural motif that mimics the transition state of β-lactam hydrolysis without itself being a β-lactam.[3]

The initial discovery and development efforts were undertaken at Aventis Pharma (later Sanofi-Aventis).[4] The program was later spun off to a dedicated infectious disease company, Novexel, in 2004. Recognizing the potential of the lead compound, NXL104, AstraZeneca acquired Novexel in 2010 and continued its development in partnership with Forest Laboratories (now part of AbbVie) for the North American market.[3] This collaborative effort culminated in the FDA approval of the combination drug ceftazidime-avibactam (Avycaz) in 2015 for the treatment of complicated urinary tract and intra-abdominal infections.[4][5]

Part 2: A Unique Mechanism of Inhibition

This compound's efficacy stems from its unique, covalent, and reversible mechanism of inhibition against a wide range of serine β-lactamases, including Ambler Class A (like KPC and CTX-M-15), Class C (AmpC), and some Class D (OXA) enzymes.[1][6][7]

The inhibition process involves the nucleophilic attack of the catalytic serine residue in the β-lactamase active site on the carbonyl group of this compound's urea moiety. This opens the five-membered ring of the DBO core, forming a stable, covalent acyl-enzyme intermediate linked by a carbamate bond.[8] Unlike "suicide inhibitors" such as clavulanic acid, which undergo irreversible fragmentation, the this compound-enzyme complex can slowly hydrolyze, releasing the intact, active this compound molecule. This reversibility allows a single this compound molecule to inhibit multiple β-lactamase enzymes, contributing to its high potency.[8] The off-rate for deacylation is slow, with a residence time half-life of approximately 16 minutes for the TEM-1 enzyme, ensuring prolonged inhibition.[8]

Kinetic Profile of this compound Inhibition

The inhibitory prowess of this compound has been quantified against several clinically significant β-lactamases. The following table summarizes key kinetic parameters, demonstrating its broad-spectrum activity.

| β-Lactamase (Class) | Enzyme Source | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (s⁻¹) | Half-life (t₁/₂) (min) |

| CTX-M-15 (A) | Escherichia coli | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | 40 |

| KPC-2 (A) | Klebsiella pneumoniae | 7.3 x 10³ | 1.4 x 10⁻⁴ | 82 |

| AmpC (C) | Enterobacter cloacae P99 | 1.8 x 10³ | 3.8 x 10⁻⁵ | 300 |

| AmpC (C) | Pseudomonas aeruginosa PAO1 | 1.3 x 10³ | 1.9 x 10⁻³ | 6 |

| OXA-10 (D) | Pseudomonas aeruginosa | 1.1 x 10¹ | < 1.5 x 10⁻⁶ | > 5 days |

| OXA-48 (D) | Klebsiella pneumoniae | 1.3 x 10³ | 1.2 x 10⁻⁴ | 96 |

Data sourced from Ehmann et al., 2013.[6][9][10]

Mechanism of Action Diagram

Caption: Optimized 5-step manufacturing synthesis of this compound.

Detailed Experimental Protocols:

Step 1: Synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (11)

-

Rationale: This step converts the benzyl ester of the piperidine core to the primary amide, which is a necessary precursor for the final carboxamide moiety of this compound. Using a saturated solution of ammonia in methanol drives the reaction to completion.

-

Protocol:

-

Benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (3) (191.0 kg, 1.0 mol equiv) is mixed with a 7 M solution of ammonia in methanol (2674 L).

-

The mixture is agitated in a sealed vessel for 40 hours at room temperature.

-

The resulting ammonium oxalate byproduct is removed by filtration.

-

The filtrate is concentrated in vacuo to yield the crude product (11), which is used in the next step without further purification.

-

Step 2: Synthesis of (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (4)

-

Rationale: This is the crucial urea formation step to construct the bicyclic DBO core. Direct cyclization is inefficient. The strategic introduction of the fluorenylmethyloxycarbonyl (FMOC) protecting group on the piperidine nitrogen facilitates the cyclization with carbonyl diimidazole (CDI). The FMOC group is then conveniently removed in the same pot.

-

Protocol:

-

To a solution of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (11) in chlorobenzene, add N,N-diisopropylethylamine (DIPEA) followed by 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

-

The resulting FMOC-protected intermediate is transferred to a vessel containing solid carbonyl diimidazole (CDI) to initiate cyclization.

-

After completion of the cyclization, diethylamine (Et₂NH) is added to cleave the FMOC group.

-

An aqueous HCl wash is performed, and the product (4) is isolated by filtration. Typical yields are >90%.

-

-

Characterization Data for (4):

-

Appearance: White solid. [11] * ESI-MS (m/z): 276 [M+H]⁺. [5] * ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 6H), 4.93 (q, J = 11.3 Hz, 2H), 3.69 (d, J = 6.9 Hz, 1H), 3.62 (s, 1H), 2.90 (s, 2H), 2.22–1.94 (m, 1H), 1.93–1.76 (m, 1H), 1.75–1.50 (m, 2H). [12] Step 3: One-Pot Debenzylation and Sulfation to form Tetrabutylammonium this compound Salt (5)

-

-

Rationale: This elegant one-pot reaction combines two critical transformations. Catalytic hydrogenation removes the O-benzyl protecting group, and the resulting hydroxylamine is immediately sulfated in situ using a sulfur trioxide-trimethylamine complex. The use of controlled hydrogen feed is critical for safety and selectivity. The product is isolated as a stable, crystalline tetrabutylammonium salt, which aids in purification.

-

Protocol:

-

(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (4) (approx. 90 kg), sulfur trioxide trimethylamine complex (SO₃·NMe₃), and a catalytic amount of 10% Pd/C are suspended in a mixture of isopropanol and water.

-

The vessel is placed under a hydrogen atmosphere with a controlled feed rate. The reaction is monitored by hydrogen uptake.

-

Upon completion of the debenzylation, tetrabutylammonium acetate (Bu₄NAc) is added.

-

The catalyst is removed by filtration, and the product (5) is crystallized and isolated. This step typically achieves an 85% yield.

-

Step 4: Salt Exchange to this compound Sodium (1)

-

Rationale: The final step is a salt exchange to convert the tetrabutylammonium salt to the pharmaceutically acceptable sodium salt. Sodium 2-ethylhexanoate is an effective precipitating agent in an ethanol/water mixture.

-

Protocol:

-

Tetrabutylammonium this compound salt (5) (100 kg) is dissolved in a mixture of ethanol and water at 30 °C.

-

The solution is seeded with this compound sodium crystals (2 kg).

-

A solution of sodium 2-ethylhexanoate (65.6 kg) in ethanol is added over approximately 4 hours.

-

The resulting precipitate is held for 2 hours, then filtered, washed with ethanol, and dried to yield this compound sodium (1) as a white crystalline solid. Yields are typically around 90%.

-

-

Characterization Data for this compound Sodium (1):

-

Appearance: White crystalline solid. [12] * Melting Point: 259.1–262.4 °C (decomposition). [12] * ¹H NMR (D₂O): δ 4.15 (dd, J = 5.8, 2.8 Hz, 1H), 4.01 (d, J = 7.5 Hz, 1H), 3.28 (d, J = 12.2 Hz, 1H), 3.06 (d, J = 12.2 Hz, 1H), 2.23–2.09 (m, 1H), 2.06–1.96 (m, 1H), 1.94–1.82 (m, 1H), 1.81–1.69 (m, 1H). [12] * ¹³C NMR (D₂O): δ 174.72, 169.53, 60.43, 59.93, 47.33, 20.03, 18.31. [12]

-

Part 4: Structure-Activity Relationship (SAR) Insights

The development of this compound and other DBO inhibitors has provided valuable insights into the structural requirements for potent β-lactamase inhibition.

-

The DBO Core: The [3.2.1] bicyclic urea scaffold is critical. It acts as a constrained, high-energy mimic of the tetrahedral intermediate formed during β-lactam hydrolysis, providing the basis for its inhibitory activity. [3]* The C6-Sulfate Group: The O-sulfate at the C6 position is essential for potent activity. It is believed to play a key role in the binding to the active site and in the electronic activation of the urea carbonyl for nucleophilic attack. [13]* The C2-Carboxamide: The (S)-stereochemistry at the C2 position and the presence of the carboxamide group are crucial for interactions with conserved residues in the β-lactamase active site, such as Asn132 in some enzymes. [14]Modifications at this position, for example to triazoles, can alter the spectrum of activity, highlighting its importance for tuning the inhibitor's profile. [14]Interestingly, some DBOs have shown dual-target activity, inhibiting both β-lactamases and penicillin-binding proteins (PBPs), suggesting that SAR studies must consider both targets for future drug design. [15][16][17]

Conclusion

This compound stands as a landmark achievement in the fight against antibiotic resistance. Its discovery was the result of a deliberate move away from traditional β-lactam scaffolds, and its development into a clinically successful drug was made possible by innovative and scalable synthetic chemistry. The unique reversible, covalent mechanism of action provides potent, broad-spectrum inhibition of challenging β-lactamases. The optimized manufacturing synthesis is a case study in modern process chemistry, employing strategic protecting group manipulations and efficient one-pot procedures to achieve high yields on a large scale. For drug development professionals, the story of this compound underscores the value of novel chemical scaffolds and the critical importance of robust synthetic chemistry in translating a promising lead compound into a life-saving medicine.

References

-

Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

-

Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. (2013). Journal of Biological Chemistry. [Link]

-

Ball, M., Boyd, A., Ensor, G. J., Evans, M., Golden, M., Linke, S. R., Milne, D., Murphy, R., Telford, A., Kalyan, Y., Lawton, G. R., Racha, S., Ronsheim, M., & Zhou, S. H. (2016). Development of a Manufacturing Route to this compound, a β-Lactamase Inhibitor. Organic Process Research & Development, 20(10), 1799–1805. [Link]

-

Synthetic approaches towards this compound and other diazabicyclooctane β-lactamase inhibitors. (n.d.). ResearchGate. [Link]

-

Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Semantic Scholar. [Link]

-

Wu, G.-F., et al. (2018). A New Synthetic Route to this compound: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. [Link]

-

Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663–11668. [Link]

-

Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D -Lactamases. ResearchGate. [Link]

-

Lahiri, S. D., et al. (2014). Kinetic parameters for β-lactamase inhibition by this compound. ResearchGate. [Link]

-

Liu, X.-H., Liu, Y., & Zheng, Y. (2016). Synthesis and anti-inflammatory activity in myocarditis of (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide. Allied Academies. [Link]

-

Shapiro, A. B., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology. [Link]

-

Shapiro, A. B., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. PubMed. [Link]

-

Mangin, O., et al. (2018). Synthetic approaches towards this compound and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Hecker, S. J., et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor this compound. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of Medicinal Chemistry. [Link]

-

Hecker, S. J., et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor this compound. Design of Novel Prodrugs of Sulfate Containing Drugs. ACS Publications. [Link]

-

Compain, F., et al. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. PubMed. [Link]

-

Mojica, M. F., et al. (2019). Structural Insights into the Inhibition of the Extended-Spectrum β-Lactamase PER-2 by this compound. National Institutes of Health. [Link]

-

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. PubChem. [Link]

-

Lahiri, S. D., et al. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. National Institutes of Health. [Link]

-

(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid. PubChem. [Link]

-

Iqbal, Z., et al. (2021). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. ProQuest. [Link]

-

S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. (n.d.). Ain Shams University. [Link]

-

Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. PMC. [Link]

-

Wu, G.-F., et al. (2018). A New Synthetic Route to this compound: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. ACS Publications. [Link]

-

Hugonnet, J.-E., et al. (2018). Synthesis of this compound Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. PubMed. [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes - ProQuest [proquest.com]

- 4. Synthetic approaches towards this compound and other diazabicyclooctane β-lactamase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | 1192651-49-2 [chemicalbook.com]

- 6. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]

- 10. Kinetics of this compound inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Avibactam: A Technical Guide to Chemical Structure and Aqueous Stability

Abstract

Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria. Its unique diazabicyclooctane core and reversible covalent inhibition mechanism set it apart from traditional β-lactamase inhibitors. This technical guide provides an in-depth exploration of the chemical structure of this compound and a comprehensive analysis of its stability in aqueous solutions. Key degradation pathways, the influence of pH and temperature, and validated analytical methodologies for stability assessment are detailed to provide researchers, scientists, and drug development professionals with a critical resource for formulation, development, and analytical studies.

Introduction: The Role of this compound in Overcoming Antibiotic Resistance

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates the development of novel therapeutic strategies. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolytically inactivate β-lactam antibiotics. This compound is a potent, broad-spectrum β-lactamase inhibitor that protects partner β-lactams from degradation by Ambler class A, C, and some class D serine β-lactamases.[1] Unlike traditional inhibitors, this compound's mechanism of action involves a reversible covalent modification of the β-lactamase active site serine, which contributes to its high efficacy.[1] This unique inhibitory profile makes the combination of this compound with antibiotics like ceftazidime a critical tool in the clinical management of complicated infections. A thorough understanding of its chemical structure and stability is paramount for the successful development and application of this compound-containing therapies.

The Chemical Architecture of this compound

This compound's chemical structure is central to its innovative mechanism of action. It is a synthetic, non-β-lactam molecule, a significant departure from earlier inhibitors like clavulanic acid and tazobactam.

Core Structure and Functional Groups

The IUPAC name for this compound is [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate. Its molecular formula is C₇H₁₁N₃O₆S.[2] The core of the molecule is a diazabicyclo[3.2.1]octane ring system. This rigid, bicyclic structure is crucial for presenting the key functional groups in the correct orientation for binding to the active site of β-lactamase enzymes.

Key functional groups include:

-

A Carbamoyl Group (-C(=O)NH₂): This group plays a significant role in the interaction with the active site of the β-lactamase.

-

A Urea Moiety within the Bicyclic Ring: The nitrogen atoms and the carbonyl group of the ring system are integral to the molecule's reactivity.

-

A Sulfoxy Group (-OSO₃H): This sulfate ester is a distinguishing feature and is essential for the molecule's inhibitory activity and its interaction with the enzyme.

The following diagram illustrates the 2D chemical structure of this compound, highlighting its key components.

Caption: 2D Chemical Structure of this compound with Key Functional Groups.

Stereochemistry

This compound possesses specific stereochemistry that is critical for its biological activity. The designated stereoisomer is (2S,5R). This precise three-dimensional arrangement ensures a high-affinity binding to the target enzymes. Any alteration in the stereochemistry can significantly reduce or eliminate its inhibitory potency.

Aqueous Stability of this compound

The stability of a drug substance in aqueous solution is a critical parameter that influences its formulation, storage, and clinical administration. This compound generally exhibits greater stability in aqueous solutions compared to its common partner antibiotic, ceftazidime.[3][4]

Hydrolytic Stability and Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is hydrolysis. The urea bond within the diazabicyclooctane ring is susceptible to cleavage. Studies have shown that under hydrolytic conditions, the ring can open. One identified degradation product involves the cleavage of the N-C bond of the urea, leading to a ring-opened structure.[5] Further degradation can occur, including the loss of the sulfate group.

A proposed hydrolytic degradation pathway for this compound in an aqueous environment is depicted below.

Caption: Proposed Hydrolytic Degradation Pathway of this compound.

Influence of pH and Temperature

The rate of this compound degradation is influenced by both pH and temperature. Generally, stability is greatest at neutral to slightly acidic pH. In a study conducted in cation-adjusted Mueller Hinton broth, the degradation half-life of this compound was significantly longer than for many β-lactam antibiotics.[6]

Table 1: Stability of this compound under Various Conditions

| Condition | Half-life (t₁/₂) | Reference |

| Cation-Adjusted Mueller Hinton Broth (pH 7.25) | 446 hours | [6] |

| Water at 25°C | >200 hours | [7] |

| Refrigerated (2-8°C) in 0.9% NaCl (14 days) | >90% remaining | [3] |

| In-use at 32°C in 0.9% NaCl (12 hours) | >90% remaining | [3] |

As indicated in Table 1, this compound is relatively stable under typical storage and in-use conditions. However, prolonged exposure to higher temperatures will accelerate degradation.[3][4]

Experimental Protocol for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique for this purpose.

Principle of the Method

The principle of the RP-HPLC method is to separate this compound from its degradation products and any other components in the sample matrix on a non-polar stationary phase with a polar mobile phase. The concentration of this compound is then quantified by comparing its peak area to that of a known standard.

Step-by-Step Methodology

The following is a general protocol for the stability testing of this compound in an aqueous solution.

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve and dilute in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by further diluting the stock solution to cover the expected concentration range of the stability samples.

-

-

Preparation of Stability Samples:

-

Prepare the this compound solution to be tested in the desired aqueous matrix (e.g., buffer of a specific pH, infusion fluid).

-

Store the samples under the desired stability conditions (e.g., specific temperature, light exposure).

-

At predetermined time points, withdraw an aliquot of the sample.

-

Dilute the sample as necessary with the mobile phase to bring the concentration within the linear range of the assay.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation. An isocratic mobile phase is often suitable.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at approximately 260 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

-

Inject the prepared stability samples.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Calculate the concentration of this compound in the samples using the calibration curve.

-

-

Data Evaluation:

-

Determine the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to assess the degradation kinetics.

-

The following diagram illustrates the general workflow for the stability assessment of this compound.

Caption: Workflow for HPLC-Based Stability Assessment of this compound.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed. This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation.

-

Acid Hydrolysis: 0.1 M HCl at an elevated temperature.

-

Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solution at a high temperature (e.g., 60-80°C).

-

Photodegradation: Exposing the solution to UV or fluorescent light.

The analytical method should be able to separate the intact this compound peak from all degradation product peaks, demonstrating its specificity.

Conclusion and Future Perspectives

This compound's novel chemical structure and reversible inhibitory mechanism have made it an invaluable component in the fight against multidrug-resistant bacteria. Its aqueous stability is a key attribute that facilitates its clinical use. This guide has provided a detailed overview of its chemical structure, elucidated its stability profile under various conditions, and outlined a robust analytical methodology for its assessment. While the primary hydrolytic degradation pathway involves the opening of the diazabicyclooctane ring, further research into the complete characterization of all degradation products and their potential biological activities would be beneficial. Continued investigation into optimizing formulation strategies to further enhance the stability of this compound in combination products will be crucial for extending its clinical utility and ensuring the delivery of safe and effective therapies to patients.

References

-

Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 109(29), 11663–11668. [Link]

-

Abboud, M. I., Damblon, C., Brem, J., Smargiasso, N., Mercuri, P., Gilbert, B., ... & Schofield, C. J. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. Antimicrobial agents and chemotherapy, 60(9), 5649–5657. [Link]

-

Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., ... Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

-

Sy, S. K., Zhuang, L., & Rybak, M. J. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial agents and chemotherapy, 68(3), e01168-23. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Loeuille, G., D'Huart, E., Vigneron, J., Nisse, Y. E., Beiler, B., Polo, C., ... & De Masi, V. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Antibiotics, 11(4), 458. [Link]

-

Islam, M. R., Sunderland, B., & Parsons, R. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance, 6(2), dlae035. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9835049, this compound. Retrieved January 3, 2026 from [Link].

-

Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2015). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 59(9), 5729–5737. [Link]

-

Kar, S., & Smith, J. C. (2018). Molecular Insights on the Release of this compound from the Acyl-Enzyme Complex. Biophysical journal, 114(7), 1559–1567. [Link]

-

Sy, S. K., Zhuang, L., & Rybak, M. J. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01168-23. [Link]

-

Sader, H. S., Castanheira, M., Flamm, R. K., & Jones, R. N. (2015). Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations. Antimicrobial agents and chemotherapy, 59(8), 5083–5086. [Link]

-

King, D. T., Worrall, L. J., Vuckovic, M., & Strynadka, N. C. (2015). Molecular mechanism of this compound-mediated β-lactamase inhibition. The Journal of antimicrobial chemotherapy, 70(7), 1993–2003. [Link]

-

RP-HPLC Method Development for Ceftazidime and this compound Stability. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 1000-1008. [Link]

-

Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2015). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 59(9), 5729-5737. [Link]

-

Islam, M. R., Sunderland, B., & Parsons, R. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance, 6(2), dlae035. [Link]

-

Loeuille, G., D’Huart, E., Vigneron, J., Nisse, Y.-E., Beiler, B., Polo, C., … De Masi, V. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Antibiotics, 11(4), 458. [Link]

Sources

- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigations on recyclisation and hydrolysis in this compound mediated serine β-lactamase inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of this compound with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Avibactam

Introduction: Restoring the Power of β-Lactams in an Era of Resistance

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates innovative therapeutic strategies. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical tool in revitalizing the efficacy of established β-lactam antibiotics.[1][2] This guide provides a comprehensive technical overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism, evaluation, and application in preclinical research. By elucidating the intricate interplay between this compound's concentration, its inhibitory effects on β-lactamases, and the resultant bacterial killing, this document aims to empower the scientific community to harness the full potential of this important therapeutic agent.

The Core Mechanism: Covalent and Reversible Inhibition of Serine β-Lactamases

Unlike traditional β-lactamase inhibitors, this compound possesses a unique diazabicyclooctane core structure.[3] Its mechanism of action involves a covalent, yet reversible, acylation of the serine residue in the active site of a broad spectrum of β-lactamases.[1][4] This effectively neutralizes the enzymes that would otherwise hydrolyze and inactivate the partner β-lactam antibiotic, such as ceftazidime.[5]

This compound exhibits potent inhibitory activity against Ambler Class A (including extended-spectrum β-lactamases [ESBLs] and Klebsiella pneumoniae carbapenemases [KPCs]), Class C (AmpC), and some Class D (e.g., OXA-48) β-lactamases.[1][2] It is important to note that this compound does not inhibit Class B metallo-β-lactamases (MBLs).[2] The reversible nature of the covalent bond is a key differentiator; upon deacylation, this compound is released intact, capable of inhibiting another β-lactamase molecule.[1]

Caption: Workflow for a Static Time-Kill Assay.

Post-Antibiotic Effect (PAE) and Post-β-Lactamase Inhibitor Effect (PLIE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. The PLIE is a related concept that describes the continued inhibition of β-lactamases after the removal of the inhibitor. Studies have shown that this compound combinations generally exhibit a limited or no significant PAE. [6][7]However, a measurable PLIE has been observed for some organism-drug combinations, such as a 1.9-hour PLIE for ceftazidime-avibactam against a K. pneumoniae isolate producing KPC-2. [6][7]The existence and duration of the PLIE appear to be strain- and compound-dependent. [6][7]

Advanced In Vitro Models: Simulating Human Pharmacokinetics

Static in vitro models, while valuable, do not fully replicate the dynamic concentration changes that occur in the human body. The hollow-fiber infection model (HFIM) is a sophisticated in vitro system that can simulate human pharmacokinetic profiles of multiple drugs simultaneously.

The Hollow-Fiber Infection Model (HFIM)

The HFIM allows for the investigation of the pharmacodynamic effects of fluctuating drug concentrations on a bacterial population. This model is instrumental in defining the PK/PD indices that best correlate with efficacy. For this compound, the key PK/PD index has been identified as the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT). [8] Protocol 3: Hollow-Fiber Infection Model for this compound Combinations

-

System Setup: A hollow-fiber cartridge, containing semi-permeable fibers, is connected to a central reservoir and a system of pumps.

-

Inoculation: A high-density bacterial culture is inoculated into the extracapillary space of the cartridge.

-

Pharmacokinetic Simulation: Computer-controlled syringe pumps infuse the partner β-lactam and this compound into the central reservoir, simulating their respective human plasma concentration-time profiles.

-

Sampling: Samples are collected from the extracapillary space over several days to monitor the change in bacterial density and the emergence of resistance.

-

Data Analysis: The change in bacterial count is correlated with the simulated pharmacokinetic parameters to determine the PK/PD targets for efficacy and resistance suppression.

Studies using the HFIM have been crucial in establishing the this compound exposure targets necessary for the efficacy of its partner β-lactams against various resistant pathogens. [9][10][11]

Mechanisms of Resistance to this compound Combinations

While this compound is a potent inhibitor, resistance to this compound-containing combinations can emerge through several mechanisms. In vitro studies have been instrumental in elucidating these pathways.

-

Mutations in β-Lactamase Genes: Alterations in the amino acid sequence of β-lactamases, particularly in the Ω-loop of KPC enzymes, can reduce the binding affinity of this compound. [11]* Increased Efflux: Overexpression of efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport the antibiotic combination out of the bacterial cell. [12]* Reduced Permeability: Mutations leading to the loss or modification of porins, like OmpK36 in K. pneumoniae, can limit the entry of the drugs into the periplasmic space. [13]* Alterations in Penicillin-Binding Proteins (PBPs): Changes in the structure of PBPs can reduce the binding efficacy of the partner β-lactam. [13]

Data Interpretation and Clinical Translation

The in vitro PK/PD data generated for this compound are foundational for its clinical development and utilization.

-

Breakpoint Determination: In vitro susceptibility data, including MIC distributions, are used in conjunction with clinical outcome data and pharmacokinetic modeling to establish clinical breakpoints for susceptibility. [14]* Dose Optimization: PK/PD modeling, informed by data from in vitro models like the HFIM, helps to optimize dosing regimens to maximize efficacy and minimize the emergence of resistance. [15]* Understanding Treatment Failures: In vitro characterization of resistant isolates from patients who have failed therapy can provide insights into the mechanisms of resistance and guide future treatment strategies.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against antimicrobial resistance. A thorough understanding of its in vitro pharmacokinetics and pharmacodynamics is essential for its appropriate use in research and clinical settings. Future in vitro research should continue to explore the activity of this compound in combination with new and existing β-lactams, investigate emerging mechanisms of resistance, and refine PK/PD models to better predict clinical outcomes. The principles and methodologies outlined in this guide provide a robust framework for these ongoing efforts, ultimately contributing to the preservation of the efficacy of our life-saving antibiotics.

References

-

Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

-

Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5259–5268. [Link]

-

Understanding the Mechanism of Action of this compound Sodium. (n.d.). Azevedo. Retrieved from [Link]

-

Zhanel, G. G., Lawson, C. D., Adam, H., Schweizer, F., Zelenitsky, S., Lagacé-Wiens, P. R. S., Denisuik, A., Rubinstein, E., Gin, A. S., Hoban, D. J., & Karlowsky, J. A. (2013). Ceftazidime-Avibactam: a Novel Cephalosporin/β-Lactamase Inhibitor Combination. Drugs, 73(2), 159–177. [Link]

-

Pillar, C. M., & Stone, G. G. (2016). The postantibiotic effect and post-β-lactamase-inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with this compound against target Gram-negative bacteria. Letters in Applied Microbiology, 63(2), 127–133. [Link]

-

Merdjan, H., Rullas, J., & Soussy, C.-J. (2015). Activities of Ceftazidime and this compound against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 59(1), 220–227. [Link]

-

Bergen, P. J., Bulman, Z. P., Saju, S., & Tsuji, B. T. (2019). Pharmacodynamics of Ceftazidime plus this compound against KPC-2-Bearing Isolates of Klebsiella pneumoniae in a Hollow Fiber Infection Model. Antimicrobial Agents and Chemotherapy, 63(10), e00462-19. [Link]

- What is the role of this compound (a beta-lactamase inhibitor) in treating bacterial infections? (2025, October 8). Google.

-

Pillar, C. M., & Stone, G. G. (2016). The postantibiotic effect and post-b-lactamase-inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with this compound against target Gram-negative bacteria. Letters in Applied Microbiology, 63(2), 127–133. [Link]

-

Bergen, P. J., Bulman, Z. P., Saju, S., & Tsuji, B. T. (2021). Emergence of Resistance to Ceftazidime-Avibactam in a Pseudomonas aeruginosa Isolate Producing Derepressed blaPDC in a Hollow-Fiber Infection Model. Antimicrobial Agents and Chemotherapy, 65(6), e00124-21. [Link]

-

Avery, L. M., Edwards, M., Yi, F., Sabato, P. E., Moeck, G., & Pevear, D. C. (2022). Activities of Cefepime-Taniborbactam and Ceftazidime-Avibactam against Cefepime-Resistant Respiratory Gram-Negative Pathogens in a Hollow Fiber Infection Model. IDWeek 2022. [Link]

-

Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2013). This compound and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5259–5268. [Link]

-

Bergen, P. J., Bulman, Z. P., Saju, S., & Tsuji, B. T. (2019). Pharmacodynamics of Ceftazidime plus this compound against KPC-2-Bearing Isolates of Klebsiella pneumoniae in a Hollow Fiber Infection Model. Antimicrobial Agents and Chemotherapy, 63(10), e00462-19. [Link]

-

Pillar, C. M., & Stone, G. G. (2016). The postantibiotic effect and post‐β‐lactamase‐inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with this compound against target Gram‐negative bacteria. Letters in Applied Microbiology, 63(2), 127–133. [Link]

-

Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

-

Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

-

Zhuang, L., Dallow, J., & Nicolau, D. P. (2016). In vitro pharmacokinetics/pharmacodynamics of the combination of this compound and aztreonam against MDR organisms. Journal of Antimicrobial Chemotherapy, 71(8), 2149–2157. [Link]

-

Huband, M. D., Bradford, P. A., & Pfaller, M. A. (2022). Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination. Journal of Clinical Microbiology, 60(5), e00049-22. [Link]

-

Cores, L., Ovejero, C. M., & Cantón, R. (2021). Mechanisms of resistance to ceftazidime/avibactam in mutants derived in vitro from Klebsiella pneumoniae producing OXA-48-like enzymes. The Journal of Antimicrobial Chemotherapy, 76(9), 2289–2297. [Link]

-

Noel, A. R., & Tomaselli, S. G. (2021). Evaluation of the post-antibiotic effect in vivo for the combination of a β-lactam antibiotic and a β-lactamase inhibitor: ceftazidime-avibactam in neutropenic mouse thigh and lung infections. Expert Opinion on Drug Discovery, 16(5), 589–597. [Link]

-

Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound inhibition against Class A, C, and D β-lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

-

Nichols, W. W., Newell, P., & Critchley, I. A. (2018). This compound Pharmacokinetic/Pharmacodynamic Targets. Antimicrobial Agents and Chemotherapy, 62(6), e02446-17. [Link]

-

Montero, M., Salgado-Yacenda, F., & Sorlí, L. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Antimicrobial Agents and Chemotherapy, 65(7), e00139-21. [Link]

-

Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2014). Molecular Mechanism of this compound-Mediated β-Lactamase Inhibition. ACS Chemical Biology, 9(4), 869–875. [Link]

-

Keepers, T. R., & Krause, K. M. (2014). Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(8), 4842–4849. [Link]

-

Ceftazidime/Avibactam - HiMedia Laboratories. (n.d.). Retrieved from [Link]

-

Zhuang, L., Dallow, J., & Nicolau, D. P. (2016). In vitro pharmacokinetics/pharmacodynamics of the combination of this compound and aztreonam against MDR organisms. The Journal of Antimicrobial Chemotherapy, 71(8), 2149–2157. [Link]

-

Ceftazidime-avibactam MIC Test Strip Technical Sheet - Liofilchem. (n.d.). Retrieved from [Link]

-

Fournier, D., & Poirel, L. (2023). Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland. Frontiers in Microbiology, 14, 1157813. [Link]

-

Pasteran, F., & Corso, A. (2023). Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals. mSphere, 8(2), e00557-22. [Link]

-

Noel, A. R., & Bowker, K. E. (2017). The pharmacodynamics of this compound in combination with ceftaroline or ceftazidime against β-lactamase-producing Enterobacteriaceae studied in an in vitro model of infection. The Journal of Antimicrobial Chemotherapy, 72(3), 775–781. [Link]

-

Keepers, T. R., & Krause, K. M. (2014). Bactericidal activity, absence of serum effect, and time-kill kinetics of ceftazidime-avibactam against β-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(8), 4842–4849. [Link]

-

Modafer, Y., Chen, F.-C., & Xiaofei. (2018). In vitro induction of bacterial resistance to Ceftazidime-avibactam and investigation of the resistance mechanisms. 7th Annual Summit on Microbiology: Education, R&D and Market. [Link]

-

Noel, A. R., & Tomaselli, S. G. (2021). Evaluation of the post-antibiotic effect in vivo for the combination of a β-lactam antibiotic and a β-lactamase inhibitor: ceftazidime-avibactam in neutropenic mouse thigh and lung infections. Expert Opinion on Drug Discovery, 16(5), 589–597. [Link]

-

Time-kill curves with and without additional inhibitor added at 6 h.... (n.d.). ResearchGate. Retrieved from [Link]

-

Montero, M., Salgado-Yacenda, F., & Sorlí, L. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant

Antimicrobial Agents and Chemotherapy, 65(7), e00139-21. [Link] -

Wi, Y. M., & Ko, K. S. (2020). In Vitro Activities and Inoculum Effects of Ceftazidime-Avibactam and Aztreonam-Avibactam against Carbapenem-Resistant Enterobacterales Isolates from South Korea. Microorganisms, 8(11), 1735. [Link]

-

Tumbarello, M., & Raffaelli, F. (2022). The Revival of Aztreonam in Combination with this compound against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. Antibiotics, 11(7), 947. [Link]

-

Aztreonam-avibactam AZA 0.016/4-256/4 - Liofilchem. (2024, September 26). Retrieved from [Link]

-

Ambrose, P. G., & Bhavnani, S. M. (2015). Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 59(10), 6030–6036. [Link]

-

Lázaro-Díez, M., & Ovejero, C. M. (2023). In Vitro Evaluation of Increasing this compound Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates. Antibiotics, 12(12), 1690. [Link]

-

Sy, S. K. B., & Zhuang, L. (2018). Prediction of in vivo and in vitro infection model results using a semimechanistic model of this compound and aztreonam combination against multidrug resistant organisms. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 664–673. [Link]

-

Nichols, W. W., & Newell, P. (2022). The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD). The Journal of Antimicrobial Chemotherapy, 77(9), 2341–2356. [Link]

Sources

- 1. This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. journals.asm.org [journals.asm.org]

- 4. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The postantibiotic effect and post-β-lactamase-inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with this compound against target Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacodynamics of Ceftazidime plus this compound against KPC-2-Bearing Isolates of Klebsiella pneumoniae in a Hollow Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emergence of Resistance to Ceftazidime-Avibactam in a Pseudomonas aeruginosa Isolate Producing Derepressed blaPDC in a Hollow-Fiber Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]

- 13. Mechanisms of resistance to ceftazidime/avibactam in mutants derived in vitro from Klebsiella pneumoniae producing OXA-48-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of Avibactam with Bacterial Penicillin-Binding Proteins

Introduction

Avibactam, a pioneering non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor, has reshaped the therapeutic landscape for infections caused by multidrug-resistant Gram-negative bacteria.[1][2] While its primary clinical role is the potent inhibition of Ambler class A, C, and some D serine β-lactamases, its structural and mechanistic parallels to β-lactam antibiotics suggest a secondary, yet significant, interaction with their canonical targets: the penicillin-binding proteins (PBPs).[3][4][5]

PBPs are essential bacterial enzymes anchored in the cytoplasmic membrane, where their transpeptidase and carboxypeptidase activities catalyze the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[1] Inhibition of these enzymes by β-lactam antibiotics leads to cell lysis and death.[6] This guide, intended for researchers and drug development professionals, provides a detailed exploration of this compound's binding affinity for specific PBPs across a range of clinically relevant pathogens. Understanding this secondary mechanism is not merely an academic exercise; it unveils nuances in this compound's activity, explains its moderate intrinsic antibacterial effects, and provides a strategic blueprint for the development of next-generation DBO-based therapeutics.

Section 1: The Molecular Mechanism of this compound-PBP Interaction

Unlike β-lactam antibiotics, which mimic the D-Ala-D-Ala substrate of PBPs, this compound's inhibitory action stems from a different chemical scaffold.[3][7] However, the outcome is functionally analogous. The core mechanism involves the nucleophilic attack by the active site serine residue of the PBP on the carbonyl group of this compound's cyclic urea. This reaction opens the DBO ring and forms a stable, covalent acyl-enzyme complex.[1][8] This acylation effectively sequesters the PBP, rendering it incapable of performing its cell wall synthesis functions.

While the inhibition of β-lactamases by this compound is characterized as a reversible process, allowing the inhibitor to be recycled, its interaction with PBPs results in a more stable complex.[6][8] This covalent binding explains its ability to function as a direct, albeit moderate, antibacterial agent at sufficient concentrations.

Section 2: Experimental Determination of PBP Binding Affinity

To quantify the binding affinity of this compound for various PBPs, a robust and validated methodology is essential. The gold-standard technique is the in vitro competition assay using a fluorescently labeled penicillin derivative, most commonly Bocillin™ FL.

Principle of the Bocillin™ FL Competition Assay

This assay operates on a simple, elegant principle of competitive binding. Bocillin™ FL is a penicillin analogue that binds covalently to the active site of most PBPs. When separated by SDS-PAGE and exposed to an appropriate light source, the PBPs that have bound Bocillin™ FL will fluoresce.

The experiment measures how effectively a test compound (in this case, this compound) can prevent Bocillin™ FL from binding. Bacterial membrane preparations, which are rich in PBPs, are first incubated with increasing concentrations of this compound. After this incubation period, a fixed concentration of Bocillin™ FL is added. If this compound has already bound to a specific PBP, it will block Bocillin™ FL from binding to that same PBP. Consequently, the fluorescence intensity of that PBP band on the gel will decrease in a dose-dependent manner. By quantifying this reduction in fluorescence, one can calculate the 50% inhibitory concentration (IC₅₀), a direct measure of binding affinity.[1][9]

Detailed Step-by-Step Protocol

The following protocol outlines a self-validating workflow for determining PBP binding affinity.

-

Bacterial Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) to mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS, pH 7.4).

-

Lyse the cells using mechanical disruption (e.g., sonication or French press) to release membrane components.

-

Perform ultracentrifugation to pellet the membrane fraction.

-

Wash the membrane pellet to remove cytoplasmic contaminants and resuspend in a storage buffer. Quantify the total protein concentration (e.g., via Bradford or BCA assay).

-

-

Competitive Incubation:

-

In a series of microcentrifuge tubes, add a standardized amount of the membrane preparation (e.g., 10-20 µg of total protein).

-

Add increasing concentrations of this compound (typically a serial dilution, e.g., from 0.01 to 256 µg/mL). Include a "no inhibitor" control tube containing only buffer.[9]

-

Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow this compound to bind to the PBPs.[10]

-

-

Fluorescent Labeling with Bocillin™ FL:

-

SDS-PAGE Separation:

-

Stop the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the gel should be chosen to effectively resolve the different PBPs based on their molecular weights.

-

-

Fluorescence Quantification and IC₅₀ Determination:

-

Visualize the gel using a fluorescence imager with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 530 nm emission).[10]

-

Identify the PBP bands based on their known molecular weights.

-

Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.

-

Normalize the intensity of each band to the "no inhibitor" control (set as 100% signal).

-

Plot the percentage of Bocillin™ FL binding against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each PBP. The IC₅₀ is the concentration of this compound that reduces the Bocillin™ FL signal by 50%.

-

Section 3: this compound's PBP Binding Profile Across Key Pathogens

This compound exhibits a selective, rather than universal, binding profile, with distinct preferences for certain PBPs that vary between bacterial species.

Gram-Negative Bacteria

-

Escherichia coli : In E. coli, this compound demonstrates a pronounced and selective affinity for PBP2.[1][12] This specific targeting is similar to that of the β-lactamase inhibitor clavulanic acid and the antibiotic amdinocillin.[1]

-

Pseudomonas aeruginosa : The binding profile in P. aeruginosa is broader than in E. coli. This compound preferentially binds to PBP2 but also shows significant affinity for PBP3.[1][3] More recent studies have also noted binding to PBP4.[10][13]

-

Klebsiella pneumoniae : Consistent with observations in other Enterobacterales, this compound's primary target in K. pneumoniae is PBP2.[9][14][15] This interaction is considered a key factor in sensitizing carbapenem-resistant K. pneumoniae to host immune effectors like LL-37.[15]

-

Haemophilus influenzae : The principal target of this compound in H. influenzae is also PBP2.[1]

Gram-Positive Bacteria

-

Staphylococcus aureus : this compound primarily binds to PBP2 in S. aureus.[1][12] An intriguing and unique observation is that this compound enhances the labeling of PBP4 by Bocillin™ FL, suggesting a conformational change in PBP4 upon this compound binding that increases its accessibility or affinity for the fluorescent probe.[1][16]

-

Streptococcus pneumoniae : In this Gram-positive pathogen, the binding preference shifts, with PBP3 being the primary target of this compound.[1][12][16]

Section 4: Quantitative Analysis of Binding Affinity

The IC₅₀ values derived from competition assays provide a quantitative measure of this compound's binding affinity. The table below consolidates data from key published studies. Lower IC₅₀ values indicate higher binding affinity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | This compound IC₅₀ (µg/mL) | Reference |

| Escherichia coli | PBP2 | 0.92 | [1][2][12][16] |

| Pseudomonas aeruginosa | PBP2 | 1.1 | [1][2][12][16] |

| PBP3 | Moderate Binding | [1][3] | |

| Klebsiella pneumoniae | PBP2 | 2 | [9][14] |

| Haemophilus influenzae | PBP2 | 3.0 | [1][12][16] |

| Staphylococcus aureus | PBP2 | 51 | [1][2][12][16] |

| Streptococcus pneumoniae | PBP3 | 8.1 | [1][2][12][16] |

Section 5: Implications for Drug Development and Clinical Practice

The ability of this compound to covalently bind bacterial PBPs has several important consequences.

-

Intrinsic Antibacterial Activity: The inhibition of essential PBPs, particularly PBP2 in many Gram-negative species, explains the moderate standalone antibacterial activity observed for this compound, despite its primary design as a β-lactamase inhibitor.[1][3]

-

Synergy and Combination Therapy: this compound's PBP binding may contribute to the overall efficacy of its combination therapies. For instance, in the ceftazidime-avibactam combination, ceftazidime primarily targets PBP3 in Enterobacterales.[9][17] this compound's simultaneous inhibition of PBP2 could result in a complementary attack on cell wall synthesis, potentially enhancing bacterial killing or overcoming certain forms of resistance.[17]

-

Future Directions in Drug Design: The selective PBP targeting by the DBO scaffold is a fertile ground for new drug development. The identification of these PBP targets allows for the rational design of new DBO derivatives with improved affinity and a broader spectrum of PBP inhibition.[1][12][16] By optimizing the DBO structure, it may be possible to develop novel, potent antibiotics that function primarily as PBP inhibitors, independent of a β-lactam partner.

References

-

Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 60(2), 1184–1187. [Link]

-

Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. PubMed. [Link]

-

Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

-

Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. ResearchGate. [Link]

-

Moyá, B., Zamorano, L., Juan, C., Pérez, J. L., Ge, Y., & Oliver, A. (2021). Molecular Basis of AmpC β-Lactamase Induction by this compound in Pseudomonas aeruginosa: PBP Occupancy, Live Cell Binding Dynamics and Impact on Resistant Clinical Isolates Harboring PDC-X Variants. MDPI. [Link]

-

ResearchGate. (n.d.). Affinities of this compound for E. coli (a) and S. aureus (b) PBPs. [Link]

-

ResearchGate. (n.d.). PBP2 is the primary cellular target of this compound derivatives in E. coli. [Link]

-

Papp-Wallace, K. M., et al. (2018). First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 62(8), e00399-18. [Link]

-

Papp-Wallace, K. M., et al. (2018). First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]

-

Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

-

Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

-

Ulloa, E. R., et al. (2020). This compound Sensitizes Carbapenem-Resistant NDM-1–Producing Klebsiella pneumoniae to Innate Immune Clearance. The Journal of Infectious Diseases. [Link]

-

Moyá, B., et al. (2021). Molecular Basis of AmpC β-Lactamase Induction by this compound in Pseudomonas aeruginosa: PBP Occupancy, Live Cell Binding Dynamics and Impact on Resistant Clinical Isolates Harboring PDC-X Variants. PubMed. [Link]

-

Barnes, M. D., et al. (2023). Exploring this compound and relebactam inhibition of Klebsiella pneumoniae carbapenemase D179N variant: role of the Ω loop-held deacylation water. mBio, 14(5), e01377-23. [Link]

-

Del Franco, M., et al. (2023). Potential role of this compound in restoring susceptibility in Escherichia coli with two copies of blaKPC-3 and PBP3 mutations. Journal of Global Antimicrobial Resistance, 34, 1-4. [Link]

-

Unipharm. (n.d.). Understanding the Mechanism of Action of this compound Sodium. [Link]

-

De Vito, C., et al. (2023). Antibiotic Resistance in Klebsiella pneumoniae and Related Enterobacterales: Molecular Mechanisms, Mobile Elements, and Therapeutic Challenges. MDPI. [Link]

-

Le Terrier, C., et al. (2024). Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. Antimicrobial Agents and Chemotherapy. [Link]

-

Le Terrier, C., et al. (2024). Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. National Institutes of Health. [Link]

-

Liu, X., et al. (2020). Struggle To Survive: the Choir of Target Alteration, Hydrolyzing Enzyme, and Plasmid Expression as a Novel Aztreonam-Avibactam Resistance Mechanism. mSystems. [Link]

-

Tooke, C. L., et al. (2019). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of Medicinal Chemistry, 62(21), 9474-9495. [Link]

-

Sjöström, H., et al. (2024). Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. Journal of Antimicrobial Chemotherapy. [Link]

-

Lunsford, K. E., et al. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(12), 7041-7048. [Link]

-

Le Terrier, C., et al. (2024). Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. ResearchGate. [Link]

-

Lahiri, S. D., et al. (2014). This compound and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

-

Tascini, C., et al. (2022). Resistance to ceftazidime–this compound and other new β-lactams in Pseudomonas aeruginosa clinical isolates: a multi-center surveillance study. Frontiers in Microbiology, 13, 999333. [Link]

-

Vuaridel-Thurre, G., et al. (2021). Class-A penicillin binding proteins do not contribute to cell shape but repair cell-wall defects. eLife, 10, e65981. [Link]

-

Moyá, B., et al. (2022). PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. mBio, 13(6), e02325-22. [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(7), 3821–3827. [Link]

-

Fuda, C. S., et al. (2005). Penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus. Journal of Biological Chemistry, 280(3), 2358-2364. [Link]

-

Juhas, M., et al. (2020). Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220. Molecular Microbiology, 113(5), 960-972. [Link]

-

Ferrer-González, E., et al. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(9), e00863-17. [Link]

-

Kumar, A., et al. (2024). Identification of small molecule inhibitors of penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus for the therapeutics of bacterial infection. Cellular and Molecular Biology, 70(4), 1-10. [Link]

Sources

- 1. Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of this compound with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]